Cyclopropanecarboxylic acid, 2-fluoro-, (1S-cis)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-Fluoro-cyclopropanecarboxylic acid is a fluorinated cyclopropane derivative with the molecular formula C4H5FO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-Fluoro-cyclopropanecarboxylic acid typically involves the stereoselective cyclopropanation of fluorinated alkenes. One efficient method reported involves the use of diazo compounds and transition metal catalysts to achieve high stereoselectivity . The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of cis-2-Fluoro-cyclopropanecarboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
cis-2-Fluoro-cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into fluorinated alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
cis-2-Fluoro-cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of antibacterial agents, such as Sitafloxacin.
Industry: The compound is utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism by which cis-2-Fluoro-cyclopropanecarboxylic acid exerts its effects involves interactions with specific molecular targets. In medicinal chemistry, the compound’s fluorine atom enhances its binding affinity to biological targets, improving the efficacy of the resulting pharmaceuticals. The cyclopropane ring provides rigidity to the molecular structure, influencing its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
2-Fluorocyclopropanecarboxylic acid: Lacks the cis-configuration, resulting in different stereochemical properties.
2-Chlorocyclopropanecarboxylic acid: Contains a chlorine atom instead of fluorine, affecting its reactivity and applications.
Cyclopropanecarboxylic acid: The non-fluorinated parent compound, used as a reference in comparative studies.
Uniqueness
cis-2-Fluoro-cyclopropanecarboxylic acid is unique due to its cis-configuration and the presence of a fluorine atom. These features confer distinct stereochemical and electronic properties, making it valuable in the synthesis of stereoselective pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C8H10F2O4 |
---|---|
Molecular Weight |
208.16 g/mol |
IUPAC Name |
(1S,2S)-2-fluorocyclopropane-1-carboxylic acid;(1R,2R)-2-fluorocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/2C4H5FO2/c2*5-3-1-2(3)4(6)7/h2*2-3H,1H2,(H,6,7)/t2*2-,3+/m10/s1 |
InChI Key |
NGGMZMUKLIZHFV-GKOIIHDWSA-N |
Isomeric SMILES |
C1[C@H]([C@H]1F)C(=O)O.C1[C@@H]([C@@H]1F)C(=O)O |
Canonical SMILES |
C1C(C1F)C(=O)O.C1C(C1F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.